molecular formula C6H11ClN2O B104324 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride CAS No. 709031-39-0

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride

Cat. No. B104324
M. Wt: 162.62 g/mol
InChI Key: JFUDIEFZSNQJBS-SHLRHQAISA-N
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Description

The compound (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is a structurally complex molecule that may be related to the class of azabicyclohexanes. While the provided papers do not directly discuss this specific compound, they do provide insights into similar azabicyclic compounds and their potential applications. For instance, azabicyclic compounds have been studied for their potential use in treating cognitive deficits in schizophrenia due to their action on nicotinic acetylcholine receptors .

Synthesis Analysis

The synthesis of related azabicyclic compounds involves the use of precursors such as 5-carboxy-2-azabicyclo[2.1.1]hexanes, which can be further substituted to create a variety of derivatives . These derivatives can be synthesized stereoselectively, indicating the potential for creating specific enantiomers of azabicyclic compounds, which may include the (1S,3S,5S) enantiomer of interest . Additionally, the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides through a sequence of Sonogashira cross-coupling, 5-exo-dig cyclization, and ionic hydrogenation suggests a possible synthetic route for related structures .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by a bicyclic framework that includes nitrogen within the ring system. This structural feature is crucial for the biological activity of these molecules, as seen in the case of the alpha7 neuronal nicotinic acetylcholine receptor agonists . The stereochemistry of these compounds, as indicated by the specific (1S,3S,5S) configuration, is also significant as it can affect the binding affinity and selectivity towards biological targets .

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions, including halogenation, alkylation, and amide formation, to yield a diverse array of functionalized derivatives . The reactivity of these compounds is influenced by the presence of the azabicyclic core and the substituents attached to it. The Sonogashira cross-coupling reaction mentioned in the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones demonstrates the potential for carbon-carbon bond formation involving azabicyclic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride are not directly provided in the papers, we can infer that azabicyclic compounds generally possess properties that enable them to cross biological membranes, as evidenced by the rapid brain penetration of a related compound . The solubility, stability, and bioavailability of these compounds can be modulated by different substituents, which is crucial for their potential therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Properties

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride has been a subject of interest in chemical synthesis, particularly in the creation of compounds with specific properties. For instance, a study by Kim and Nam (2016) focused on the synthesis of azabicyclo[3.1.0]hexane derivatives as inhibitors of T-type calcium channels. These compounds, including 3N-R-substituted azabicyclo[3.1.0]hexane carboxamide derivatives, showed potential in treating neuropathic pain due to their selective inhibition of T-channels (Kim & Nam, 2016). Additionally, Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, which is closely related to the compound . This preparation method is significant for producing large quantities of material for further research and applications (Liao et al., 2016).

Applications in Medicinal Chemistry

The azabicyclo[3.1.0]hexane structure has been explored for its potential in creating pharmacologically active compounds. Vilsmaier et al. (1996) described the synthesis of 6-piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers as rigid analogues of a pharmaceutical building block. These compounds were shown to have different affinities to the opiate-μ receptor, indicating potential applications in medicinal chemistry (Vilsmaier et al., 1996).

Novel Synthesis Methods

Research has also been conducted on novel methods of synthesizing derivatives of azabicyclo[3.1.0]hexane. Ghorbani et al. (2016) reported a simple synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction, highlighting the eco-friendliness and efficiency of this method (Ghorbani et al., 2016). Additionally, Carné-Carnavalet et al. (2013) developed a method for synthesizing 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones, demonstrating the versatility of azabicyclo[3.1.0]hexane derivatives in chemical synthesis (Carné-Carnavalet et al., 2013).

Biological Activities

Some studies have also explored the biological activities of compounds based on the azabicyclo[3.1.0]hexane structure. Kurosawa et al. (2020) investigated the biological activity of ficellomycin, which includes the 1-azabicyclo[3.1.0]hexane ring. They found that modifications of this ring, such as guanidyl conversion, were essential for its activity against bacteria, fungi, and tumors (Kurosawa et al., 2020).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUDIEFZSNQJBS-SHLRHQAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468643
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride

CAS RN

709031-39-0
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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